Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Description

Molecular Composition and Bonding Configuration

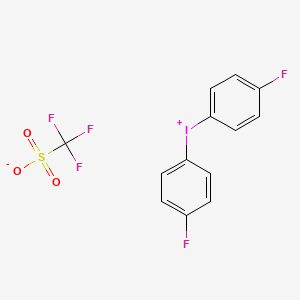

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate (C₁₃H₈F₅IO₃S) consists of a central iodine(III) atom bonded to two 4-fluorophenyl groups and a trifluoromethanesulfonate (triflate) counterion. The iodine center adopts a hypervalent three-center, four-electron bonding system, characteristic of iodonium salts. Key structural parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 466.16 g/mol |

| Iodine Oxidation State | +3 |

| Bond Length (I–C) | 2.09–2.12 Å |

| Bond Angle (C–I–C) | 88–92° |

The iodine atom forms covalent bonds with the two aryl carbon atoms, while the triflate anion interacts via secondary bonding. The fluorophenyl groups exhibit para-substitution, optimizing steric and electronic effects.

Hypervalent Iodine(III) Coordination Geometry

The iodine(III) center displays a distorted T-shaped geometry, as confirmed by X-ray crystallography. This configuration arises from the hypervalent 10-I-3 bonding model, where the iodine utilizes its 5s, 5p, and 5d orbitals to accommodate three ligand pairs. Key features include:

- Axial Positions : Occupied by the two fluorophenyl groups, with bond angles of 167–175° between iodine and the triflate oxygen.

- Equatorial Position : Occupied by a lone pair, creating a pseudo-trigonal bipyramidal geometry.

- Secondary Bonding : The triflate oxygen engages in weak interactions (I···O = 2.73–2.93 Å), stabilizing the cationic iodonium center.

Crystallographic data reveal that the T-shaped geometry persists across solid-state and solution phases, with minimal distortion due to the rigid fluorophenyl substituents.

Electronic Effects of Fluorophenyl Substituents

The 4-fluorophenyl groups exert strong electron-withdrawing effects, quantified by Hammett sigma constants (σₚ = 0.06 for fluorine). These substituents:

- Increase Electrophilicity : Enhance the iodine center’s reactivity by withdrawing electron density through inductive effects.

- Stabilize Positive Charge : Delocalize charge via resonance into the aromatic rings, reducing electrostatic repulsion.

- Modulate Redox Potential : Lower the HOMO-LUMO gap compared to non-fluorinated analogs, as observed in UV-vis spectroscopy.

| Substituent | σₚ (Hammett) | Impact on Iodonium Reactivity |

|---|---|---|

| –F | 0.06 | High electrophilicity |

| –CH₃ | -0.17 | Reduced electrophilicity |

| –OCH₃ | -0.27 | Electron donation dominates |

The fluorine atoms’ electronegativity also minimizes steric hindrance, allowing efficient packing in the crystal lattice.

Trifluoromethanesulfonate Counterion Interactions

The triflate anion (CF₃SO₃⁻) plays a critical role in stabilizing the iodonium cation through:

- Weak Coordination : Triflate oxygen forms secondary bonds (2.7–3.1 Å) with iodine, as shown in X-ray structures.

- Charge Delocalization : The sulfonate group disperses negative charge, reducing ion-pairing effects.

- Solubility Enhancement : Triflate’s low basicity improves solubility in polar aprotic solvents like dichloroethane.

Comparative studies indicate that triflate’s weak coordinating ability outperforms tetrafluoroborate (BF₄⁻) in stabilizing hypervalent iodonium species, as evidenced by higher thermal stability (decomposition >168°C).

Properties

IUPAC Name |

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNIUDXMGKTQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-64-8 | |

| Record name | Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield arylamines, while reactions with alcohols can produce aryl ethers .

Scientific Research Applications

Organic Synthesis

Electrophilic Reagent

Bis(4-fluorophenyl)iodonium triflate is recognized for its strong electrophilic character, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial in synthesizing complex organic molecules.

Case Study

In a study by researchers at the Technical University of Eindhoven, the compound was employed in a one-pot synthesis of diaryliodonium triflates, yielding products with high efficiency (up to 90%) under optimized conditions using flow synthesis techniques .

Photochemistry

Photoinitiator

This compound acts as a photoinitiator in photochemical reactions, enabling the generation of reactive intermediates upon exposure to light. This capability is particularly valuable in developing new materials and coatings.

Application Example

In polymerization processes, bis(4-fluorophenyl)iodonium triflate has been used to initiate reactions that lead to the formation of specialty polymers with enhanced properties such as thermal stability and chemical resistance .

Polymer Chemistry

Specialty Polymers Production

The compound is extensively utilized in producing specialty polymers that are critical in industries like electronics and automotive. Its ability to enhance material properties makes it a sought-after reagent.

Data Table: Properties Enhanced by Bis(4-fluorophenyl)iodonium Triflate

| Property | Enhancement Description |

|---|---|

| Thermal Stability | Improved heat resistance in polymer matrices |

| Chemical Resistance | Increased durability against solvents and chemicals |

| Mechanical Strength | Enhanced tensile strength in composite materials |

Medicinal Chemistry

Synthesis of Fluorinated Compounds

In drug development, bis(4-fluorophenyl)iodonium triflate plays a significant role in synthesizing fluorinated compounds. These compounds often exhibit improved pharmacokinetic properties, enhancing the efficacy of pharmaceutical agents.

Research Insight

Studies have demonstrated that introducing fluorine into drug molecules can significantly affect their metabolic stability and bioavailability, making this compound crucial for developing new therapeutic agents .

Analytical Chemistry

Ionization Aid in Mass Spectrometry

The compound is utilized in various analytical techniques, particularly mass spectrometry, where it aids in the ionization of samples. This results in improved detection and quantification of compounds within complex mixtures.

Case Study Overview

Research has shown that using bis(4-fluorophenyl)iodonium triflate can enhance the sensitivity of mass spectrometric analyses by improving ionization efficiency, thus allowing for lower detection limits for various analytes .

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group to a nucleophile. This process is facilitated by the electrophilic nature of the iodonium ion, which makes it highly reactive towards nucleophiles . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₈F₅IO₃S

- Molecular Weight : 466.16 g/mol

- Synthesis: Prepared via flow synthesis (GP1 protocol) at 5 mmol scale, yielding 88% after recrystallization in diethyl ether . Conflicting CAS numbers (732306-64-8 vs.

Comparison with Similar Compounds

Diaryliodonium triflates exhibit variations in reactivity, solubility, and applications based on aryl substituents and counterions. Below is a systematic comparison:

Key Observations :

Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Cl, -Br) enhance electrophilicity, improving reactivity in aryl transfer reactions. However, bulky groups like -tert-butyl increase thermal stability (mp 237°C) .

- Synthetic Yields : Brominated derivatives (81%) outperform chlorinated analogs (63%), likely due to better stabilization of intermediates during synthesis .

Counterion Influence :

Triflate (CF₃SO₃⁻) offers superior leaving-group ability compared to tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), making triflates preferred in acid-catalyzed reactions .

Functional Comparisons

Industrial and Commercial Considerations

Biological Activity

Overview

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate (CAS Number: 732306-64-8) is an organoiodine compound widely recognized for its utility in organic synthesis, particularly in arylation reactions. Its unique structure, featuring two 4-fluorophenyl groups, enhances its reactivity and selectivity in various chemical processes. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C13H8F5IO3S

- Molecular Weight : 466.16 g/mol

- Appearance : White to off-white crystalline powder

- Purity : ≥98% (HPLC)

The biological activity of this compound primarily stems from its role as an electrophilic arylating agent. The mechanism involves the transfer of the aryl group to nucleophiles, facilitated by the electrophilic nature of the iodonium ion. This reactivity allows it to participate in various biological processes, including:

- Arylating Nucleophiles : It can react with amines, alcohols, and thiols to form arylamines and aryl ethers.

- Oxidative Reactions : Acts as an oxidizing agent in organic synthesis, contributing to the formation of reactive intermediates that can engage in further biological interactions.

Biological Activity and Applications

Research indicates that compounds like this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Some studies suggest that diaryliodonium salts can demonstrate antimicrobial effects due to their ability to disrupt cellular processes.

- Anticancer Activity : Preliminary investigations indicate that iodonium compounds may possess anticancer properties by affecting cell proliferation pathways.

Case Studies

- Antimicrobial Activity : A study highlighted the effectiveness of related iodonium compounds against specific bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that diaryliodonium salts could induce apoptosis through oxidative stress mechanisms. The specific role of this compound remains to be fully elucidated but indicates promising avenues for therapeutic exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H8F5IO3S | Two fluorinated phenyl groups |

| Diphenyliodonium triflate | C12H10IO3S | Similar reactivity but different substituents |

| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | C19H22F6IO2P | Different counterion affecting solubility |

Synthesis Methods

The synthesis of this compound typically involves:

Q & A

Q. What are the recommended methodologies for synthesizing Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate, and how do substituent positions influence reactivity?

Synthesis typically involves electrophilic aromatic substitution or iodonium salt formation via oxidative coupling. For analogs like bis(4-bromophenyl)iodonium triflate, protocols often employ triflic anhydride or silver triflate to introduce the trifluoromethanesulfonate group . The electron-withdrawing fluorine substituent at the para position enhances electrophilicity, facilitating iodonium formation. Comparative studies with bromo or nitro analogs (e.g., Bis(4-nitrophenyl)iodonium triflate) suggest that steric and electronic effects of substituents significantly impact reaction yields and kinetics .

Q. How can researchers assess the purity and structural integrity of this compound?

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% is achievable using reverse-phase HPLC with UV detection, as demonstrated for structurally similar iodonium salts .

- Multinuclear NMR Spectroscopy: ¹⁹F NMR is critical for verifying triflate coordination (δ ~ -78 ppm for CF₃), while ¹H NMR confirms aryl proton environments (e.g., para-fluorine deshields adjacent protons) .

- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (e.g., expected [M]⁺ at m/z 587.97 for C₁₃H₈Br₂F₃IO₃S analogs) .

Q. What solvent systems are optimal for handling this compound in synthetic workflows?

Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred due to the compound’s hygroscopic nature. For reactions requiring anhydrous conditions, distillation over molecular sieves is recommended. Avoid protic solvents (e.g., water, alcohols), as they may hydrolyze the triflate group .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence catalytic applications in C–X bond formation?

The electron-withdrawing fluorine enhances the iodonium center’s electrophilicity, accelerating oxidative coupling in C–O/S bond formations. Comparative kinetic studies with non-fluorinated analogs (e.g., diphenyliodonium triflate) show a 2–3× rate increase in arylations under identical conditions. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity in cross-coupling reactions .

Q. What are the thermal decomposition pathways of this compound, and how do they affect reaction design?

Thermogravimetric analysis (TGA) of related iodonium salts reveals decomposition onset at ~180°C, releasing iodine and aryl fluorides. In situ FT-IR spectroscopy identifies gaseous byproducts (e.g., SO₂, CF₃ radicals). To mitigate premature decomposition, reactions should be conducted below 100°C with strict temperature control .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of iodonium salts across studies?

Discrepancies often arise from differences in:

- Counterion Effects: Triflate vs. tetrafluoroborate counterions alter solubility and ion-pair dissociation.

- Substrate Scope: Electron-deficient aryl groups (e.g., nitro) show higher activity than electron-rich systems.

- Methodological Variability: Standardize reaction parameters (e.g., solvent, catalyst loading) and employ control experiments with reference compounds (e.g., Bis(4-bromophenyl)iodonium triflate) to isolate variables .

Q. What advanced spectroscopic techniques are suited for studying transient intermediates in iodonium-mediated reactions?

- Time-Resolved ESR: Captures radical intermediates (e.g., aryl iodide radicals) during photoredox catalysis.

- Operando NMR: Monitors real-time changes in reaction mixtures under controlled conditions.

- X-ray Absorption Spectroscopy (XAS): Probes iodine oxidation states in catalytic cycles .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.